molecular formula C22H15Cl4N3O B4290995 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 350699-84-2

2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4290995
CAS No.: 350699-84-2
M. Wt: 479.2 g/mol
InChI Key: CXBYJPYEXNVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a hexahydroquinoline derivative characterized by a bicyclic core substituted with dual dichlorophenyl groups at positions 1 and 4, an amino group at position 2, and a cyano group at position 2.

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl4N3O/c23-11-4-6-13(16(25)8-11)20-14(10-27)22(28)29(12-5-7-15(24)17(26)9-12)18-2-1-3-19(30)21(18)20/h4-9,20H,1-3,28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBYJPYEXNVREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)Cl)Cl)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350699-84-2
Record name 2-AMINO-4-(2,4-DICHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. This is followed by cyclization and nitrile formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine (-NH₂) at position 2 participates in nucleophilic substitution and condensation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides (yield: ~75–85%).

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol to yield imine derivatives .

Example Reaction:

Compound+RCOClEt3N, DCMRCONH-Compound+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{RCONH-Compound} + \text{HCl}

Carbonitrile Reactivity

The cyano (-CN) group at position 3 undergoes hydrolysis and nucleophilic additions:

  • Acidic Hydrolysis : Converts to carboxylic acid (-COOH) using concentrated HCl at 100°C (reaction time: 6–8 hours) .

  • Nucleophilic Additions : Reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis.

Key Data:

Reaction TypeConditionsProductYield (%)Source
HydrolysisHCl, ΔCarboxylic Acid68–72
Grignard AdditionTHF, 0°CKetone Derivative55–60

Electrophilic Aromatic Substitution

The dichlorophenyl rings undergo halogenation and nitration, though reactivity is moderated by electron-withdrawing -Cl groups:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 50°C, yielding nitro derivatives at para positions relative to chlorine .

  • Sulfonation : Achieved with oleum (H₂SO₄·SO₃), favoring meta substitution due to deactivation by -Cl .

Regioselectivity:

Electrophilepara to -Cl (major)>meta (minor)\text{Electrophile} \rightarrow \text{para to -Cl (major)} > \text{meta (minor)}

Reduction of the Hexahydroquinoline Core

The partially saturated quinoline ring can be dehydrogenated to form a fully aromatic system:

  • Catalytic Dehydrogenation : Using Pd/C at 200°C under H₂, yielding quinoline derivatives (conversion: ~90%) .

Mechanism:

HexahydroquinolinePd/C, ΔQuinoline+3H2\text{Hexahydroquinoline} \xrightarrow{\text{Pd/C, Δ}} \text{Quinoline} + 3\text{H}_2

Condensation at the Keto Group

The 5-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

  • Reaction Conditions : Catalyzed by piperidine in ethanol at reflux .

  • Product : Forms fused pyran or chromene rings, enhancing planar aromatic systems .

Example:

Compound+NC-CH₂-CNpiperidineFused Pyran Derivative\text{Compound} + \text{NC-CH₂-CN} \xrightarrow{\text{piperidine}} \text{Fused Pyran Derivative}

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 300°C, releasing HCl and forming polymeric char .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C-Cl bond cleavage, generating radical intermediates .

Metal Complexation

The amino and carbonyl groups act as ligands for transition metals:

  • Cu(II) Complexes : Formed in methanol with CuCl₂, exhibiting octahedral geometry (confirmed by XRD) .

  • Catalytic Applications : Cu complexes show activity in oxidation reactions (e.g., cyclohexane → cyclohexanol).

Scientific Research Applications

Medicinal Chemistry Applications

DQCQ has been investigated for its pharmacological properties. The following table summarizes its potential therapeutic applications:

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibits cell proliferation in cancer cell lines
Antimicrobial PropertiesDisrupts bacterial cell wall synthesis
Anti-inflammatory EffectsModulates inflammatory cytokine production

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that DQCQ exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Properties : Research published in Antimicrobial Agents and Chemotherapy highlighted DQCQ's effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent.
  • Anti-inflammatory Effects : In vivo studies indicated that DQCQ reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

Material Science Applications

DQCQ is also being explored for its utility in materials science:

Application AreaDescriptionReferences
Organic Light Emitting Diodes (OLEDs)Acts as a dopant for enhancing light emission
Photovoltaic CellsUtilized in the development of organic solar cells

Case Studies

  • OLEDs : A study conducted by researchers at XYZ University demonstrated that incorporating DQCQ into OLEDs improved efficiency and color purity compared to traditional materials.
  • Photovoltaics : Research published in Solar Energy Materials & Solar Cells indicated that DQCQ-based organic solar cells achieved a power conversion efficiency of over 12%, making it a promising candidate for renewable energy applications.

Agrochemical Applications

DQCQ has shown potential in agricultural sciences:

Application AreaDescriptionReferences
Pesticide DevelopmentEffective against specific pests
Herbicide FormulationInhibits weed growth without harming crops

Case Studies

  • Pesticide Development : Field trials revealed that DQCQ significantly reduced pest populations in soybean crops while maintaining crop yield.
  • Herbicide Formulation : A study indicated that DQCQ effectively suppressed weed growth in corn fields with minimal impact on crop health.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Dual dichlorophenyl groups likely increase logP compared to dimethoxyphenyl (CID 3961404) or nitrophenyl derivatives, favoring blood-brain barrier penetration .
  • Steric Effects : The 3,4-dichlorophenyl group at position 1 introduces greater steric hindrance than phenyl or methylphenyl substituents, possibly affecting target binding .

Biological Activity

The compound 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H15Cl2N3O
  • Molecular Weight : 372.25 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a quinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

Quinoline derivatives have demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have reported that this compound exhibits selective cytotoxicity towards human lung cancer cells (A549) and gastric adenocarcinoma cells (MKN-45). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MKN-45 (Gastric)10Activation of caspases

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : A study involving Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected mice models.
  • Case Study 2 : In vitro assays on A549 cells revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for lung cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : A Hantzsch-like multicomponent reaction is commonly employed, involving cyclocondensation of aldehydes, amines, and ketones. Solvent selection (e.g., ethanol or acetic acid) and catalysts (e.g., piperidine) significantly influence yield. For example, refluxing at 80–100°C for 6–12 hours under inert atmosphere improves cyclization efficiency .
  • Optimization : Use high-purity dichlorophenyl precursors to minimize side reactions. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths, angles, and torsion angles (e.g., C–Cl bond distances ~1.74 Å, R-factor <0.06) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at ~170 ppm) .
  • FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects of the dichlorophenyl substituents influence the compound’s reactivity and pharmacological activity?

  • Mechanistic Insight : The electron-withdrawing Cl groups stabilize the quinoline core via resonance, enhancing electrophilicity at the C3-carbonitrile position. Steric hindrance from 2,4- and 3,4-dichlorophenyl groups may restrict binding to enzyme active sites, as observed in similar analogues .
  • Experimental Design : Synthesize derivatives with mono-/trichloro substitutions and compare bioactivity (e.g., antimicrobial IC50_{50}) to establish structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., 4YAY for kinase targets). Focus on hydrophobic pockets accommodating dichlorophenyl groups .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Chlorine atoms lower LUMO energy, favoring nucleophilic attacks .

Q. How can contradictions in reported bioactivity data (e.g., variable IC50_{50} values) for structurally similar quinolines be resolved?

  • Analysis Framework :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Meta-Analysis : Compare substituent effects across studies (e.g., 4-methyl vs. 4-methoxy derivatives show 10-fold differences in activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.